molecular formula C9H11N3 B054809 1-Isopropyl-1H-imidazo[4,5-c]pyridine CAS No. 120759-63-9

1-Isopropyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B054809
CAS No.: 120759-63-9
M. Wt: 161.2 g/mol
InChI Key: FETMPBFMCVHSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-imidazo[4,5-c]pyridine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system serves as a critical building block for the synthesis of novel small molecule inhibitors, particularly targeting kinase enzymes and other ATP-binding proteins. Its planar, aromatic structure mimics purine bases, allowing it to integrate into the hinge region of kinase active sites and mediate key hydrogen bonding interactions. The isopropyl substituent at the 1-position enhances molecular properties by modulating lipophilicity and steric bulk, which can be fine-tuned to improve target selectivity and pharmacokinetic profiles. Researchers utilize this compound as a core intermediate for developing potential therapeutics in oncology, inflammation, and central nervous system (CNS) disorders. It is an essential precursor for constructing more complex molecular architectures, enabling structure-activity relationship (SAR) studies and the exploration of novel chemical space in high-throughput screening libraries. Supplied with comprehensive analytical data (including NMR and LC-MS) to ensure batch-to-batch consistency and support rigorous research applications.

Properties

CAS No.

120759-63-9

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

1-propan-2-ylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H11N3/c1-7(2)12-6-11-8-5-10-4-3-9(8)12/h3-7H,1-2H3

InChI Key

FETMPBFMCVHSCX-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C1C=CN=C2

Canonical SMILES

CC(C)N1C=NC2=C1C=CN=C2

Synonyms

1H-Imidazo[4,5-c]pyridine,1-(1-methylethyl)-(9CI)

Origin of Product

United States

Scientific Research Applications

Kinase Inhibition and Cancer Treatment

The imidazo[4,5-c]pyridine scaffold has been identified as a promising structure for developing Src family kinase (SFK) inhibitors. SFKs are implicated in the progression of several cancers, including glioblastoma. Research has shown that derivatives of imidazo[4,5-c]pyridine exhibit potent inhibitory activity against SFKs such as Src and Fyn. For example, studies demonstrated that specific compounds from this class displayed submicromolar inhibition against these kinases and showed significant antiproliferative effects on glioblastoma cell lines like U87 and U251 .

Case Study: Glioblastoma Treatment

  • Compound Tested : 1s (an imidazo[4,5-c]pyridine derivative)
  • Activity : Effective against multiple glioblastoma cell lines.
  • Mechanism : Binding to the ATP site of SFKs, inhibiting their activity.
  • Outcome : Promising candidate for further development in glioblastoma therapies.

Anticancer Activity

Imidazo[4,5-c]pyridine derivatives have been explored for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage induced by chemotherapeutic agents.

Research Findings

  • A specific derivative exhibited an IC50 value of 8.6 nM against PARP.
  • When combined with temozolomide, the derivative significantly increased the growth inhibition of cancer cells compared to temozolomide alone .

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of imidazo[4,5-c]pyridine compounds. Research demonstrated that modifications to the imidazo[4,5-c]pyridine structure can enhance antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus.

Antimicrobial Study Overview

  • Method : Synthesis of N-alkylated derivatives via phase transfer catalysis.
  • Evaluation : In vitro testing against various bacterial strains.
  • Results : Certain derivatives showed significant antibacterial activity, suggesting potential for developing new antibiotics based on this scaffold .

Anti-inflammatory Applications

Imidazo[4,5-c]pyridine derivatives have also been investigated for their anti-inflammatory properties. These compounds have demonstrated the ability to modulate inflammatory pathways and reduce oxidative stress-related damage.

Key Findings

  • Compounds have been shown to inhibit inflammatory responses in cellular models.
  • Specific derivatives were effective in reducing activation of transcription factors associated with inflammation, such as NF-κB and Nrf2 .

Summary Table of Applications

Application AreaCompound ActivityNotable Findings
Kinase InhibitionInhibits Src and Fyn kinasesEffective against glioblastoma cell lines
Anticancer ActivityPARP inhibitionEnhances efficacy of chemotherapy
AntimicrobialAntibacterial activityActive against E. coli and Bacillus cereus
Anti-inflammatoryReduces oxidative stressModulates NF-κB and Nrf2 activation

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Target/Activity Selectivity/EC50 Reference
1-Isopropyl-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine N1-isopropyl Under investigation N/A
I-BET151 1H-imidazo[4,5-c]quinoline-2-one 3,5-Dimethylisoxazole BRD4 (HIV-1 reactivation) Binds Kac site via H-bonds
BPIP 5H-imidazo[4,5-c]pyridine 4-Bromobenzyl BVDV RdRp (antiviral) EC50 = 30–40 nM
Compound 11 (GLPG3667 series) 3H-imidazo[4,5-b]pyridine C7-cyclopropane carboxamide TYK2 kinase (autoimmune diseases) 21-fold JAK1/TYK2 selectivity vs. [4,5-c]
IMDQ (TLR agonist) Imidazo[4,5-c]pyridine N1-benzyl, C2-butyl TLR7/8 (vaccine adjuvants) Improved cytokine induction

Binding Modes and Pharmacological Profiles

  • I-BET151: The imidazo[4,5-c]quinoline core in I-BET151 mimics acetylated lysine, enabling binding to BRD4's Kac site. The 3,5-dimethylisoxazole moiety forms direct H-bonds with Asn140 and water-mediated interactions with Tyr97 and Phe83 .
  • BPIP: This 5H-imidazo[4,5-c]pyridine derivative inhibits BVDV RdRp with nanomolar potency. The 4-bromobenzyl group may enhance hydrophobic interactions with the viral polymerase, a feature absent in the isopropyl-substituted analog .
  • TYK2 Selectivity : The 3H-imidazo[4,5-b]pyridine scaffold (e.g., Compound 11) exhibits superior TYK2 selectivity over JAK1 compared to imidazo[4,5-c]pyridines. Docking studies suggest that the [4,5-b] isomer better accommodates the TYK2 active site's hydrophobic residues .

Substituent Effects on Activity and Selectivity

  • N1 Substituents : The isopropyl group in this compound provides steric bulk, which may hinder off-target interactions but reduce solubility. In contrast, I-BET151's 3,5-dimethylisoxazole and IMDQ's N1-benzyl group optimize hydrogen bonding and lipophilic interactions, respectively .

Clinical and Developmental Status

While imidazo[1,2-a]pyridines (e.g., zolpidem) are clinically established, imidazo[4,5-c]pyridine derivatives face developmental challenges.

Q & A

Q. What are the established synthetic routes for 1-Isopropyl-1H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized for yield?

The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclization or condensation reactions. For 1-isopropyl derivatives, a common approach includes:

  • Step 1 : Starting with a pyridine precursor (e.g., 4-aminopyridine), introduce an isopropyl group via alkylation using isopropyl bromide under basic conditions (e.g., NaH in DMF).
  • Step 2 : Cyclize the intermediate using a carbonyl source (e.g., triphosgene) to form the imidazo[4,5-c]pyridine core.
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm regioselectivity via 1H^1H-NMR (e.g., characteristic shifts for H-2 and H-7 protons) .

Optimization involves adjusting solvent polarity (DMF vs. THF), temperature (60–100°C), and stoichiometry of reagents. For example, excess isopropyl bromide (1.5 equiv) improves alkylation efficiency .

Q. How can spectroscopic methods (NMR, UV-Vis) be used to confirm the structure and purity of this compound?

  • 1H^1H-NMR : Key signals include the isopropyl methyl doublet (δ 1.4–1.6 ppm, J = 6.8 Hz) and aromatic protons (H-2: δ 8.2–8.4 ppm; H-7: δ 7.8–8.0 ppm). Coupling constants help distinguish regioisomers .
  • UV-Vis : The conjugated system exhibits λmax at 260–280 nm (ε ≈ 5000–7000 M<sup>−1</sup>cm<sup>−1</sup>), with shifts in acidic/basic conditions indicating protonation at N-3 .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 176.1) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in regioselectivity during synthesis be resolved using computational and experimental methods?

Regioselectivity conflicts (e.g., N-1 vs. N-3 alkylation) arise from steric and electronic factors. Methodological solutions include:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to compare activation energies of transition states for competing pathways .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled reagents to track reaction pathways via 13C^13C-NMR .
  • Kinetic Studies : Monitor reaction progress under varying temperatures (Arrhenius plots) to identify rate-determining steps .

For example, AM1 modeling predicts preferential alkylation at N-1 due to lower steric hindrance, validated by 1H^1H-NMR coupling constants .

Q. What in silico strategies are effective for predicting the bioactivity of this compound derivatives as kinase inhibitors?

  • Molecular Docking : Use AutoDock Vina to screen derivatives against JAK2 (PDB: 4U5J). Prioritize compounds with hydrogen bonds to Leu855 and hydrophobic interactions with the ATP-binding pocket .
  • QSAR Modeling : Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptor count. Validate with IC50 data from kinase inhibition assays .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., Glu930 in JAK3) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced selectivity in SSAO inhibition?

  • Substituent Screening : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing CF3 groups to modulate steric and electronic effects. Test IC50 against SSAO vs. MAO-B .
  • Bioisosteric Replacement : Substitute the pyridine ring with pyrazine or triazine to alter π-π stacking. Compare inhibition constants (Ki) .
  • Metabolic Stability : Introduce fluorine at C-6 to block CYP3A4-mediated oxidation, assessed via liver microsome assays (t1/2 > 60 min) .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported biological activity data for imidazo[4,5-c]pyridine derivatives?

  • Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration fixed at 10 μM in kinase assays) .
  • Control Compounds : Include reference inhibitors (e.g., Ruxolitinib for JAK2) to calibrate activity measurements .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL database) to identify outliers and consensus EC50 ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.